Olprinone, a selective phosphodiesterase III (PDE3) inhibitor, is a synthetic compound developed in Japan. [, ] It is classified as an inodilator due to its dual properties of positive inotropy (increasing the force of muscle contraction) and vasodilation (widening of blood vessels). [] Olprinone plays a significant role in scientific research, particularly in cardiovascular studies investigating its potential therapeutic benefits for conditions like heart failure and ischemia-reperfusion injury. [, ]
Olprinone is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase type III. It is derived from the class of compounds known as pyrimidines and is often used in clinical settings for its positive inotropic effects, which improve heart function in patients with heart failure. The compound is commercially available under various trade names and formulations.
The synthesis of Olprinone involves several chemical reactions that can be performed under specific conditions to yield high purity. One notable method includes the hydrolysis of Olprinone hydrochloride in acidic conditions, followed by a series of purification steps:
The molecular formula of Olprinone is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a pyrimidine ring with various functional groups that contribute to its pharmacological activity.
Olprinone undergoes several chemical reactions during its synthesis and application:
These reactions are critical for both the synthesis of Olprinone and its therapeutic efficacy.
Olprinone exerts its pharmacological effects primarily through the inhibition of phosphodiesterase type III:
Studies have shown that Olprinone also exhibits anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in various models .
These properties are crucial for formulating effective pharmaceutical products containing Olprinone.
Olprinone has several significant applications in medical science:
Pharmacological Classification:Olprinone (chemical name: 5-(imidazo[1,2-a]pyridin-6-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) is a small-molecule inhibitor selectively targeting phosphodiesterase III (PDE3), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). It belongs to the pyridone class of cardiotonic agents and is structurally categorized as an imidazopyridine derivative. Pharmacologically, it is classified under:
Its selectivity profile is characterized by inhibitory concentrations (IC₅₀) across PDE isozymes:
Table 1: Selectivity Profile of Olprinone
PDE Isozyme | IC₅₀ (μM) | Selectivity Ratio (vs. PDE3) |
---|---|---|
PDE3 | 0.35 | 1.00 |
PDE4 | 14.00 | 40.00 |
PDE1 | 150.00 | 428.57 |
PDE2 | 100.00 | 285.71 |
Data derived from enzyme inhibition assays [5].
Historical Development:Developed by Eisai Co. (Japan), olprinone originated in the early 1990s as an investigational drug (E-1020) for acute heart failure. Key milestones include:
Cardiotonic and Hemodynamic Effects
Olprinone’s primary mechanism involves PDE3 inhibition, elevating intracellular cAMP in cardiomyocytes and vascular smooth muscle. This dual action promotes:
Neuroprotective Properties
Studies demonstrate olprinone’s efficacy in global cerebral ischemia:
Hepatoprotective and Anti-Inflammatory Actions
Olprinone mitigates liver injury in endotoxemia and post-resection models:
Table 2: Hepatoprotective Efficacy in Preclinical Models
Model | Endpoint | Olprinone Effect | Mechanism |
---|---|---|---|
PH/LPS-induced injury | 7-day survival | ↑ 85.7% (vs. 42.9% control) | NF-κB inhibition |
Zymosan-induced MODS | Peritoneal neutrophil migration | ↓ 70% | Reduced CXCL1 chemokine |
IL-1β-stimulated hepatocytes | Nitric oxide production | ↓ 80% at 1 mM | iNOS mRNA suppression |
Data synthesized from [7] [9].
Modulation of Multiple Organ Dysfunction Syndrome (MODS)
In zymosan-induced shock models, olprinone (0.2 mg/kg, intraperitoneal) attenuated multi-organ damage via:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7